chemical structure of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
chemical structure of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
An In-Depth Technical Guide to tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental design and the strategic utility of this compound as a synthetic building block.
Core Compound Analysis: Structure and Physicochemical Properties
tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a heterocyclic compound featuring a core 1-methylimidazole ring substituted at the 5-position. The substituent is a secondary amine that is N-methylated and concurrently protected with a tert-butoxycarbonyl (Boc) group. This specific arrangement makes it a valuable, stable intermediate for introducing a methylamino-methyl-imidazole moiety into more complex molecular architectures. The Boc protecting group is renowned for its stability in a wide range of reaction conditions and its facile, selective removal under acidic conditions, a critical feature in multi-step synthesis.[1]
Chemical Structure
The structural arrangement of the molecule is key to its function in synthesis.
Caption: 2D Structure of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of the title compound. While experimental data for this specific isomer is not widely published, these values are derived from its chemical structure and data for analogous compounds.
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₇N₃O₂ | |
| Molecular Weight | 211.26 g/mol | [2] |
| CAS Number | Not readily available | Specific isomer |
| Appearance | Predicted: White to off-white solid | Based on similar compounds |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Low solubility in water. | Predicted from structure |
| Purity | >97% (Commercial Samples) | [3] |
Proposed Synthesis and Mechanistic Considerations
A robust and logical synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is crucial for its utilization. While specific literature for this isomer's preparation is sparse, a reliable two-step pathway can be designed based on established organic chemistry principles, starting from commercially available 5-amino-1-methyl-1H-imidazole. This approach ensures high selectivity and yield.
Synthetic Pathway Overview
The proposed synthesis involves a reductive amination to introduce the second methyl group, followed by a standard Boc-protection of the resulting secondary amine. This sequence is chosen to avoid potential side reactions, such as over-methylation or reaction at the imidazole ring nitrogens.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and scalability.
Step 1: Synthesis of 1-Methyl-5-(methylamino)-1H-imidazole
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Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-methyl-1H-imidazole (5.0 g, 45.0 mmol).
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Solvent Addition: Add dichloromethane (DCM, 100 mL) and glacial acetic acid (5 mL). Stir until all solids are dissolved.
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Reagent Addition: Add paraformaldehyde (1.49 g, 49.5 mmol, 1.1 equiv). Stir the mixture at room temperature for 1 hour. The causality here is the in-situ formation of the iminium ion intermediate.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (14.3 g, 67.5 mmol, 1.5 equiv) portion-wise over 30 minutes. STAB is chosen over other reducing agents like NaBH₄ for its mildness and tolerance to the slightly acidic conditions, preventing over-reduction.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC (Thin Layer Chromatography).
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Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
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Reaction Setup: Dissolve the crude 1-methyl-5-(methylamino)-1H-imidazole from the previous step in DCM (100 mL) in a 250 mL round-bottom flask. Add triethylamine (TEA) (9.4 mL, 67.5 mmol, 1.5 equiv).
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Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (10.8 g, 49.5 mmol, 1.1 equiv) in DCM (20 mL) dropwise at 0 °C. The use of TEA as a base is critical to neutralize the acid generated during the reaction, driving it to completion.
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Reaction Progression: Stir the reaction at room temperature for 4 hours. Monitor by TLC until the starting material is consumed.
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Work-up: Wash the reaction mixture with water (50 mL) and then with brine (50 mL).
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Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.3-7.5 (s, 1H, imidazole C2-H), δ 6.8-7.0 (s, 1H, imidazole C4-H), δ 3.65 (s, 3H, N1-CH₃), δ 2.95 (s, 3H, N-sub-CH₃), δ 1.45 (s, 9H, t-butyl) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155-156 (C=O, carbamate), δ 135-140 (imidazole C2, C5), δ 120-125 (imidazole C4), δ 80-82 (quaternary C, t-butyl), δ 33-35 (N1-CH₃), δ 30-32 (N-sub-CH₃), δ 28.5 (t-butyl CH₃) |
| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 212.14 |
Reactivity, Stability, and Applications
Core Reactivity: The Boc Group
The primary utility of this compound stems from the predictable reactivity of the Boc protecting group. It is stable to most nucleophilic, basic, and reductive conditions, allowing for extensive modification of other parts of a molecule. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), liberating the secondary amine for further functionalization.
Caption: Acid-catalyzed deprotection of the Boc group.
Applications in Medicinal Chemistry
The 1-methyl-5-(methylamino)imidazole scaffold is a privileged structure in medicinal chemistry. The imidazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and acting as a bioisostere for other functional groups.[2]
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Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a substituted heterocyclic core to form key hydrogen bonds within the kinase hinge region. This compound provides a ready-made scaffold for elaboration into such inhibitors.
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GPCR Ligands: The basic nitrogen atoms of the imidazole ring can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in G-protein coupled receptors.
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Fragment-Based Drug Discovery (FBDD): As a well-defined and stable molecular fragment, it can be used in screening campaigns to identify initial hits that can be grown into more potent lead compounds.
Conclusion
tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate represents a strategically important building block for synthetic and medicinal chemistry. Its design incorporates a stable protecting group on a privileged heterocyclic scaffold, enabling its use in complex, multi-step synthetic campaigns. The robust synthetic protocol and predictable reactivity outlined in this guide provide researchers with the necessary technical foundation to leverage this compound for the development of novel therapeutics and advanced chemical probes.
References
- Vertex AI Search. (n.d.). Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)carbamate.
- Sigma-Aldrich. (n.d.). tert-Butyl ((1H-imidazol-4-yl)methyl)carbamate.
- EvitaChem. (n.d.). tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate.
- Chemical Substance Information. (n.d.). tert-butyl 1-Methyl-1H-iMidazol-2-ylcarbaMate.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- The Royal Society of Chemistry. (2009). Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection.
- BLDpharm. (n.d.). 128293-71-0|tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate.
- AiFChem, an Xtalpi Company. (n.d.). tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate 97%.
- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). tert-butyl N-(1H-imidazol-4-yl)carbamate.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
